Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)-
Brand Name: Vulcanchem
CAS No.: 159419-35-9
VCID: VC18194389
InChI: InChI=1S/C8H16O3/c1-6(2)4-7(9)5-8(10)11-3/h6-7,9H,4-5H2,1-3H3/t7-/m1/s1
SMILES:
Molecular Formula: C8H16O3
Molecular Weight: 160.21 g/mol

Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)-

CAS No.: 159419-35-9

Cat. No.: VC18194389

Molecular Formula: C8H16O3

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- - 159419-35-9

Specification

CAS No. 159419-35-9
Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
IUPAC Name methyl (3R)-3-hydroxy-5-methylhexanoate
Standard InChI InChI=1S/C8H16O3/c1-6(2)4-7(9)5-8(10)11-3/h6-7,9H,4-5H2,1-3H3/t7-/m1/s1
Standard InChI Key SFJDGEXPYKDGTD-SSDOTTSWSA-N
Isomeric SMILES CC(C)C[C@H](CC(=O)OC)O
Canonical SMILES CC(C)CC(CC(=O)OC)O

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s structure is characterized by a six-carbon backbone (hexanoic acid) modified at the third position by a hydroxyl (-OH) group and at the fifth position by a methyl (-CH₃) branch. The methyl ester group (-COOCH₃) at the terminal carboxyl group enhances its volatility and reactivity compared to free carboxylic acids . The (3R) designation specifies the absolute configuration of the hydroxyl-bearing carbon, a critical factor in its biological interactions and synthetic utility .

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource
CAS No.159419-35-9
Molecular FormulaC₈H₁₆O₃
Molecular Weight160.21 g/mol
Exact Mass160.110 Da
Polar Surface Area (PSA)46.53 Ų
LogP0.956
Configuration(3R)-enantiomer

Stereochemical Considerations

The (3R) configuration aligns this compound with biologically relevant hydroxy fatty acids found in natural products, such as the (3S,4S)-configured 3-hydroxy-4-methylhexanoic acid in permetin A, an antibiotic cyclic depsipeptide . Stereochemical purity is crucial for its role as a chiral building block, particularly in pharmaceutical syntheses like that of (S)-pregabalin . Enzymatic resolution methods, such as lipase-catalyzed hydrolysis, have been employed to achieve enantiomeric excesses exceeding 98% .

Synthesis and Manufacturing

Conventional Synthetic Routes

Synthesis typically begins with hexanoic acid derivatives, employing esterification and stereoselective hydroxylation. For example, Stobbe condensation of dibenzyl succinate with isobutyraldehyde yields intermediates like diethyl 2-cyano-2-isobutylsuccinate, which can be further reduced and resolved .

Enzymatic Resolution

A patent-pending method leverages Novozym 435 (a immobilized Candida antarctica lipase) to hydrolyze racemic 3-cyano-5-methylhexanoic acid ethyl ester, achieving 98–99% enantiomeric purity for the (S)-enantiomer . This green chemistry approach minimizes waste and avoids toxic cyanide reagents .

Table 2: Comparative Synthesis Strategies

MethodKey StepsYield/Purity
Stobbe CondensationDibenzyl succinate + isobutyraldehyde76–98%
Enzymatic ResolutionLipase-catalyzed hydrolysis of racemate98–99% ee
Asymmetric HydrogenationNoble metal catalysts (e.g., Pd/C)High ee

Physicochemical and Biochemical Properties

Solubility and Reactivity

The compound’s LogP of 0.956 suggests moderate hydrophobicity, favoring solubility in organic solvents like methyl tert-butyl ether . The hydroxyl and ester groups enable participation in hydrogen bonding and nucleophilic acyl substitution, respectively, making it a candidate for further derivatization.

Applications and Industrial Relevance

Pharmaceutical Intermediates

This compound serves as a precursor to (S)-pregabalin, a gabapentinoid used to treat neuropathic pain . Its chiral center is retained through reduction and cyclization steps, underscoring the importance of stereochemical control during synthesis .

Specialty Chemicals

The ester’s volatility and chiral purity make it valuable in fragrances and flavorants, where enantiomeric composition affects sensory profiles. Additionally, it is explored in polymer science as a monomer for biodegradable polyesters.

Research Gaps and Future Directions

Despite its potential, critical data gaps persist:

  • Toxicity Profiles: No in vivo studies evaluate its safety or metabolic pathways.

  • Scalable Synthesis: Current methods require optimization for industrial-scale production.

  • Biological Mechanisms: The exact antimicrobial mode of action remains unverified.

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